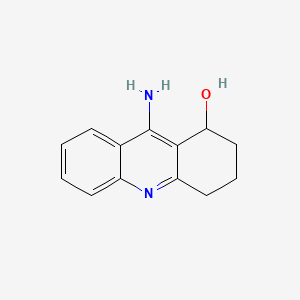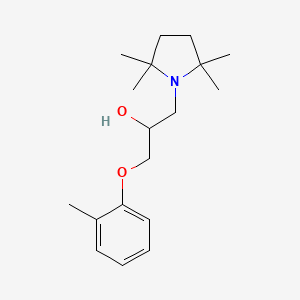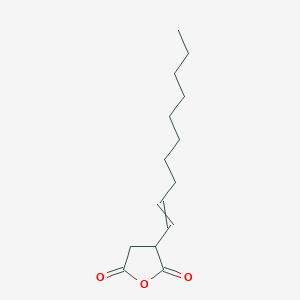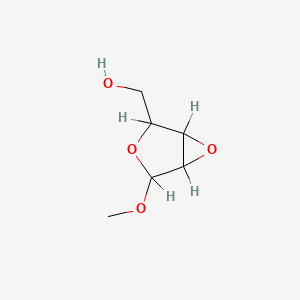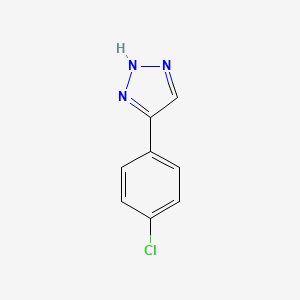
Bis-(2,4,6-trichlorophenyl)-methane
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Bis-(2,4,6-trichlorophenyl)-methane is an organic compound characterized by its high chlorine content. This compound is known for its stability and resistance to degradation, making it useful in various industrial applications. It is a derivative of trichlorobenzene, where the benzene ring is substituted with chlorine atoms and a trichlorophenylmethyl group.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Bis-(2,4,6-trichlorophenyl)-methane typically involves the chlorination of benzene derivatives. One common method is the Friedel-Crafts alkylation reaction, where 1,3,5-trichlorobenzene reacts with 2,4,6-trichlorobenzyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the catalyst.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions, including temperature, pressure, and the concentration of reactants, to ensure high yield and purity. The use of continuous flow reactors and automated systems helps in maintaining consistency and efficiency in production.
化学反应分析
Types of Reactions
Bis-(2,4,6-trichlorophenyl)-methane undergoes several types of chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted by other nucleophiles such as hydroxyl or amino groups.
Oxidation Reactions: The compound can be oxidized to form various chlorinated benzoic acids.
Reduction Reactions: Reduction can lead to the formation of less chlorinated derivatives.
Common Reagents and Conditions
Substitution: Reagents like sodium hydroxide or ammonia in aqueous or alcoholic solutions.
Oxidation: Strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst.
Major Products
Substitution: Formation of hydroxyl or amino derivatives.
Oxidation: Formation of chlorinated benzoic acids.
Reduction: Formation of partially dechlorinated benzene derivatives.
科学研究应用
Bis-(2,4,6-trichlorophenyl)-methane has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its effects on biological systems, particularly its interactions with enzymes and cellular components.
Medicine: Investigated for potential use in pharmaceuticals, especially in the development of antimicrobial agents.
Industry: Utilized in the production of specialty chemicals, including dyes, pigments, and polymers.
作用机制
The mechanism of action of Bis-(2,4,6-trichlorophenyl)-methane involves its interaction with cellular components. The compound can bind to proteins and enzymes, altering their function. It may also interact with cellular membranes, affecting their permeability and function. The high chlorine content contributes to its reactivity and ability to form stable complexes with various biological molecules.
相似化合物的比较
Similar Compounds
- 1,2,4-Trichlorobenzene
- 1,2,3-Trichlorobenzene
- 1,2,4,5-Tetrachlorobenzene
Uniqueness
Bis-(2,4,6-trichlorophenyl)-methane is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. Its high chlorine content and the presence of the trichlorophenylmethyl group make it more reactive and versatile compared to other trichlorobenzene derivatives. This uniqueness is leveraged in various applications, particularly in the synthesis of complex organic molecules and specialty chemicals.
属性
分子式 |
C13H6Cl6 |
|---|---|
分子量 |
374.9 g/mol |
IUPAC 名称 |
1,3,5-trichloro-2-[(2,4,6-trichlorophenyl)methyl]benzene |
InChI |
InChI=1S/C13H6Cl6/c14-6-1-10(16)8(11(17)2-6)5-9-12(18)3-7(15)4-13(9)19/h1-4H,5H2 |
InChI 键 |
CLNHAXDMYLEYKL-UHFFFAOYSA-N |
SMILES |
C1=C(C=C(C(=C1Cl)CC2=C(C=C(C=C2Cl)Cl)Cl)Cl)Cl |
规范 SMILES |
C1=C(C=C(C(=C1Cl)CC2=C(C=C(C=C2Cl)Cl)Cl)Cl)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


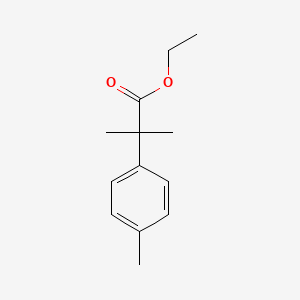
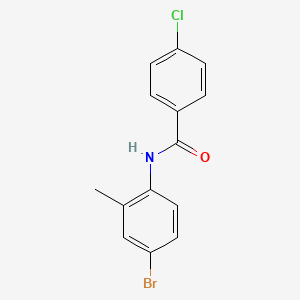
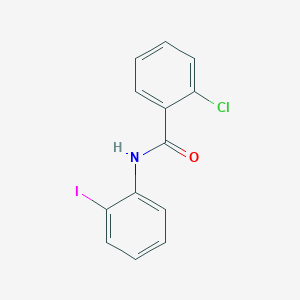
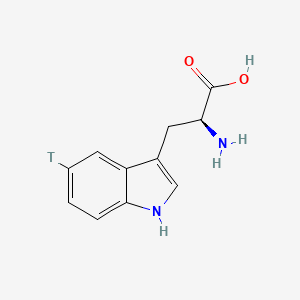
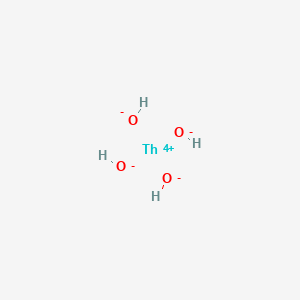
![2-Naphthalenecarboxylic acid, 1-hydroxy-4-[1-[4-hydroxy-3-(methoxycarbonyl)-1-naphthalenyl]-3-oxo-1H,3H-naphtho[1,8-cd]pyran-1-yl]-6-(octadecyloxy)-](/img/structure/B1633981.png)

